Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a cyano group (-CN), a methoxy group (-OCH3), and a benzoate ester group (-CO2CH3). It also features a pyrano[3,2-c][2,1]benzothiazin-4-yl ring system, which is a fused ring system containing a pyran ring and a benzothiazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the fused ring system and the various functional groups. The presence of these groups would likely result in a highly polar molecule with multiple potential sites for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the amino group could potentially be acylated or alkylated, the cyano group could be hydrolyzed to a carboxylic acid, and the ester could be hydrolyzed or transesterified .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature, and due to the presence of multiple polar functional groups, it is likely to be soluble in polar solvents .Scientific Research Applications
Chemical Synthesis and Derivatives
The complex chemical structure of Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate suggests its potential involvement in intricate synthetic pathways, contributing to the development of novel chemical entities with diverse biological activities. Research has explored various synthetic methodologies and reactions involving similar structures, leading to the creation of compounds with potential pharmacological applications. For instance, Bates and Li (2002) demonstrated the stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones, highlighting the utility of such reactions in producing cyclization products with novel structures and presumed biological activities (Bates & Li, 2002).
Biological Activities and Applications
Research into compounds with similar structures has shown potential biological activities, including antimicrobial properties and enzyme inhibition, which could lead to new therapeutic agents. For example, synthesis and biological activity studies on derivatives of similar chemical structures have identified compounds with antiproliferative effects on cancer cells, as detailed by Kim et al. (2011) and Bekircan et al. (2008), who explored the synthesis and anticancer evaluation of new derivatives, revealing competitive activities against various cancer cell lines (Kim et al., 2011); (Bekircan et al., 2008). Moreover, novel synthesis approaches and the exploration of antimicrobial activities, as reported by Ahmad et al. (2011), demonstrate the potential of these chemical frameworks in contributing to the development of new antimicrobial agents (Ahmad et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-6-[(4-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O6S/c1-35-20-13-7-17(8-14-20)16-31-23-6-4-3-5-21(23)25-26(38(31,33)34)24(22(15-29)27(30)37-25)18-9-11-19(12-10-18)28(32)36-2/h3-14,24H,16,30H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMGZOSUKBWTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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